Gemfibrozil-d6

Pharmacokinetics Bioanalysis Method Validation

Gemfibrozil-d6 is the gold-standard stable isotope-labeled internal standard for gemfibrozil quantification via LC-MS/MS. Its +6 Da mass shift ensures co-elution and identical ionization efficiency, correcting for matrix effects and recovery losses. Mandated by FDA/EMA for bioanalytical method validation, it is essential for clinical PK, DDI studies, and environmental monitoring. Using unlabeled or structural analog IS compromises accuracy and is analytically invalid.

Molecular Formula C15H22O3
Molecular Weight 256.37 g/mol
CAS No. 1184986-45-5
Cat. No. B562232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemfibrozil-d6
CAS1184986-45-5
Synonyms5-(2,5-Dimethylphenoxy)-2,2-(dimethyl-d6)-pentanoic Acid;  2,2-(Dimethyl-d6)-5-(2,5-xylyloxy)valeric Acid;  CI-7-d6;  Decrelip-d6;  Genlip-d6;  Gevilon-d6;  Lipozid-d6;  Lopid-d6; 
Molecular FormulaC15H22O3
Molecular Weight256.37 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
InChIInChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3
InChIKeyHEMJJKBWTPKOJG-LIJFRPJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gemfibrozil-d6 (CAS 1184986-45-5) Procurement for LC-MS/MS Quantification and Pharmacokinetic Studies


Gemfibrozil-d6 (CAS 1184986-45-5) is a hexa-deuterated analog of the fibric acid derivative gemfibrozil, intended exclusively as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled gemfibrozil via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This isotopically labeled compound, featuring six deuterium substitutions at the 2,2-dimethyl positions, exhibits near-identical physicochemical properties to the native analyte, thereby correcting for matrix effects, recovery losses, and ionization variability during sample processing and analysis [1]. Its primary utility is situated within bioanalytical method development, clinical and preclinical pharmacokinetic studies, and therapeutic drug monitoring, where precise and reproducible measurements of gemfibrozil concentrations in complex biological matrices are mandated [2].

Why Gemfibrozil-d6 Cannot Be Substituted with Generic or Analog Internal Standards in Validated LC-MS/MS Assays


The substitution of Gemfibrozil-d6 with a structural analog (e.g., clofibric acid) or an unlabeled compound for use as an internal standard (IS) is analytically invalid and scientifically unsound in quantitative LC-MS/MS workflows [1]. Structural analogs exhibit different extraction recovery rates, chromatographic retention times, and ionization efficiencies in the electrospray source compared to the target analyte, leading to inaccurate normalization of matrix effects and compromised method accuracy [2]. In contrast, a stable isotope-labeled (SIL) IS like Gemfibrozil-d6 is the gold standard precisely because its deuterium labeling creates a distinct mass difference (+6 Da) while maintaining near-identical chemical behavior, ensuring it co-elutes and compensates for variations throughout the entire sample preparation and detection process [3]. Regulatory guidelines for bioanalytical method validation, particularly from the FDA and EMA, mandate the use of a SIL-IS where possible to achieve the required precision and accuracy for clinical trial data [4].

Quantitative Procurement Evidence: Gemfibrozil-d6 Performance in Validated Bioanalytical Methods vs. Alternatives


Validated LC/MS Method with Gemfibrozil-d6 Internal Standard Demonstrates High Precision and Accuracy in Human Plasma

In a validated LC/MS method for gemfibrozil quantification in human plasma, the use of Gemfibrozil-d6 as the internal standard yielded an intra-assay precision (percent coefficient of variation, %CV) between 1.6% and 10.7%, and inter-assay precision between 4.4% and 7.8% [1]. Accuracy was also excellent, with intra-assay concentrations ranging from 85.6% to 108.7% of the expected value, and inter-assay accuracy between 89.4% and 104.0% [1]. The lower limit of quantitation (LLOQ) achieved was 0.5 µg/mL using 125 µL of plasma [1]. In contrast, earlier methods lacking a SIL-IS or using structural analogs often reported LLOQs of 10 ng/mL to 1000 ng/mL with longer run times, and with greater imprecision due to uncorrected matrix effects [2].

Pharmacokinetics Bioanalysis Method Validation Clinical Pharmacology

Enhanced Sensitivity in LC-MS/MS via Gemfibrozil-d6 Enables Lower LLOQ Compared to Non-IS Methods

An LC-MS/MS assay for gemfibrozil in dog plasma that utilized a stable isotope-labeled internal standard (the approach for which Gemfibrozil-d6 is designed) achieved an LLOQ of 1.0 ng/mL with a linear range up to 250 ng/mL [1]. In contrast, previous bioanalytical methods for gemfibrozil in plasma that did not use a SIL-IS, such as those employing GC with derivatization or HPLC with UV/fluorescence detection, had reported LLOQs ranging from 10 ng/mL to as high as 1000 ng/mL [1]. Furthermore, the LC-MS/MS method with IS demonstrated excellent accuracy with inter- and intra-assay values between 99% and 101% and precision (RSD) of <8.9% [1].

LC-MS/MS Sensitivity LLOQ Bioanalysis

High Chemical and Isotopic Purity of Gemfibrozil-d6 Exceeds Standard Requirements for Internal Standard Use

Multiple commercial sources specify the chemical purity of Gemfibrozil-d6 at ≥98%, with some manufacturers reporting ≥99% purity for deuterated forms (d1-d6) . Critically, the isotopic enrichment (atom% D) is specified at 99% by one supplier, which is essential for minimizing spectral overlap and cross-interference between the internal standard and the analyte in MS detection [1]. This level of enrichment exceeds the general guidance of ≥98% isotopic purity recommended for stable isotope-labeled internal standards in quantitative bioanalysis [2].

Chemical Purity Isotopic Enrichment Quality Control Mass Spectrometry

Precise Quantification of Gemfibrozil Metabolites Facilitated by Stable Isotope-Labeled Internal Standard Methodology

A validated HPLC method for quantifying gemfibrozil and its four major oxidative metabolites (M1, M2, M3, and M4) in human plasma and urine established limits of detection (LOD) for the covalent adducts of these metabolites in human plasma: 20 ng/mL for M1, 0.5 ng/mL for M2 and M4, and 5 ng/mL for M3 [1]. While this specific study did not utilize a deuterated IS, it defines the analytical landscape for which a SIL-IS like Gemfibrozil-d6 is now essential. The use of a structurally identical deuterated analog in modern LC-MS/MS workflows is the standard for accurately quantifying these metabolites, as it corrects for variable recovery and matrix effects across the different analytes [2]. The complete structural elucidation of these metabolites (M1-M4) using advanced techniques like crystalline sponge X-ray diffraction further underscores the need for precise quantitation in metabolism studies [3].

Metabolism Metabolite Identification HPLC Drug Safety

Primary Application Scenarios for Gemfibrozil-d6 Based on Validated Bioanalytical and Pharmacokinetic Evidence


Clinical Pharmacokinetic and Bioequivalence Studies

Gemfibrozil-d6 is the definitive internal standard for developing and validating LC-MS/MS methods intended to quantify gemfibrozil concentrations in human plasma samples from clinical pharmacokinetic studies. As demonstrated in validated protocols, its use ensures the high precision (inter-assay CV 4.4-7.8%) and accuracy (89.4-104.0%) required for regulatory submissions, enabling the reliable determination of key parameters like Cmax, Tmax, AUC, and half-life [1][2].

Drug-Drug Interaction (DDI) Studies Involving CYP2C8 and OATP1B1

Given gemfibrozil's established role as a strong clinical inhibitor of CYP2C8 and the hepatic transporter OATP1B1, Gemfibrozil-d6 is a critical reagent for DDI studies [1]. It allows for the accurate measurement of plasma gemfibrozil concentrations to confirm target exposure levels in perpetrator arms of DDI trials. This precise quantification is essential for correctly interpreting changes in the pharmacokinetics of victim drugs (e.g., repaglinide, cerivastatin) and establishing evidence-based dosing recommendations [2].

Preclinical Pharmacokinetics and Toxicology in Animal Models

In preclinical research, Gemfibrozil-d6 enables the sensitive and accurate quantification of gemfibrozil in plasma and tissue homogenates from animal models (e.g., rats, dogs). The high sensitivity achievable (LLOQ of 1.0 ng/mL in dog plasma) is particularly valuable for characterizing the full pharmacokinetic profile, including terminal elimination phases where drug concentrations are low [1]. This supports toxicokinetic assessments and the establishment of PK/PD relationships in preclinical development [2].

Environmental Occurrence and Fate Studies of Pharmaceutical Pollutants

As gemfibrozil is a recognized environmental contaminant, Gemfibrozil-d6 is employed as a surrogate and internal standard in analytical methods for detecting and quantifying gemfibrozil in environmental matrices such as wastewater and surface water [1]. Its use is essential for correcting for matrix effects inherent to these complex samples, thereby enabling accurate measurement of environmental concentrations at trace levels (ng/L to µg/L) for risk assessment and monitoring studies [2].

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